5-tert-butylthiophene-3-sulfonamide
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Overview
Description
5-tert-butylthiophene-3-sulfonamide is a chemical compound with the molecular formula C10H15NO2S2. It is a derivative of thiophene, a five-membered aromatic ring containing sulfur. The tert-butyl group at the 5-position and the sulfonamide group at the 3-position make this compound unique in its structure and properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method involves the reaction of 5-tert-butylthiophene with chlorosulfonic acid to form the corresponding sulfonyl chloride, which is then treated with ammonia or an amine to yield the sulfonamide .
Industrial Production Methods
Industrial production methods for 5-tert-butylthiophene-3-sulfonamide are similar to laboratory synthesis but are scaled up to accommodate larger quantities. These methods often involve continuous flow reactors and optimized reaction conditions to ensure high yield and purity .
Chemical Reactions Analysis
Types of Reactions
5-tert-butylthiophene-3-sulfonamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfonic acids or sulfoxides.
Reduction: Reduction reactions can convert the sulfonamide group to an amine.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the thiophene ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under various conditions.
Major Products Formed
Oxidation: Sulfonic acids, sulfoxides.
Reduction: Amines.
Substitution: Halogenated or alkylated thiophenes.
Scientific Research Applications
5-tert-butylthiophene-3-sulfonamide has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or ligand for biological receptors.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Mechanism of Action
The mechanism of action of 5-tert-butylthiophene-3-sulfonamide involves its interaction with specific molecular targets. The sulfonamide group can form hydrogen bonds with enzymes or receptors, inhibiting their activity. The thiophene ring can participate in π-π interactions with aromatic amino acids in proteins, further modulating their function .
Comparison with Similar Compounds
Similar Compounds
Thiophene-3-sulfonamide: Lacks the tert-butyl group, resulting in different chemical properties.
5-tert-butylthiophene: Lacks the sulfonamide group, affecting its reactivity and applications.
Thiophene-2-sulfonamide: The sulfonamide group is at a different position, leading to variations in its chemical behavior.
Uniqueness
5-tert-butylthiophene-3-sulfonamide is unique due to the presence of both the tert-butyl and sulfonamide groups, which confer distinct chemical and biological properties. This combination allows for specific interactions with molecular targets and makes it a valuable compound in various fields of research .
Properties
CAS No. |
2694727-99-4 |
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Molecular Formula |
C8H13NO2S2 |
Molecular Weight |
219.3 |
Purity |
95 |
Origin of Product |
United States |
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